molecular formula C15H13ClN2OS2 B2634460 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 851808-38-3

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No. B2634460
CAS RN: 851808-38-3
M. Wt: 336.85
InChI Key: OLYCSMIBFPPELK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various reactions. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Imidazole, another component of the compound, can be synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The compound contains several functional groups, including a thiophene ring, an imidazole ring, and a chlorobenzyl group. Thiophene is a five-membered ring with one sulfur atom . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of new thieno[2,3-b]-thiophene derivatives, including compounds similar to the one , have been described, highlighting their potential in the development of new materials and pharmaceuticals (Mabkhot, Y., Kheder, Nabila Abd Elshafy, & Al-Majid, A., 2010).

  • Research on the synthesis, spectral characterization, DFT, and docking studies of thiophene-2-yl)methanone derivatives has been conducted, revealing insights into their structural optimization, vibrational spectra interpretation, and potential antibacterial activity (Shahana, M., & Yardily, A., 2020).

Chemical Reactivity and Applications

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c16-12-4-1-3-11(9-12)10-21-15-17-6-7-18(15)14(19)13-5-2-8-20-13/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYCSMIBFPPELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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